Decitabine Deformyl Impurity is a chemical compound with the molecular formula CHNO and a molecular weight of 218.21 g/mol. It is primarily recognized as a mixture of diastereomers, specifically N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea. This compound is often encountered in the context of pharmaceuticals, particularly in relation to Decitabine, a drug used in the treatment of certain types of cancer, including myelodysplastic syndromes and acute myeloid leukemia. The presence of impurities such as Decitabine Deformyl Impurity can impact the efficacy and safety profiles of pharmaceutical formulations .
The chemical reactivity of Decitabine Deformyl Impurity is influenced by its functional groups, particularly the amino and urea moieties. It can undergo various reactions, including:
These reactions are crucial for understanding how this impurity behaves during pharmaceutical processing and storage .
The synthesis of Decitabine Deformyl Impurity typically involves several steps that may include:
Specific methodologies may vary based on desired purity levels and yield requirements .
Decitabine Deformyl Impurity has limited direct applications but plays a significant role in:
The characterization of such impurities is essential for ensuring compliance with regulatory standards in pharmaceutical manufacturing .
Interaction studies involving Decitabine Deformyl Impurity focus on its effects when combined with other compounds or within biological systems. Key areas include:
Similar compounds to Decitabine Deformyl Impurity include:
| Compound | Structure Similarity | Mechanism of Action | Clinical Use |
|---|---|---|---|
| Decitabine | High | Hypomethylation | Myelodysplastic syndromes |
| Cytarabine | Moderate | Antimetabolite | Acute myeloid leukemia |
| Gemcitabine | Moderate | Antimetabolite | Pancreatic cancer |
Decitabine Deformyl Impurity is unique due to its specific structural features that arise from its formation during the synthesis or degradation of Decitabine. Its presence as an impurity highlights the importance of rigorous quality control in pharmaceutical development .
Decitabine’s chemical instability stems from its triazine ring structure, which undergoes spontaneous hydrolysis in aqueous media. The compound exists in equilibrium between its ring-closed form (5-aza-2′-deoxycytidine) and a ring-open formylated intermediate (Figure 1). This intermediate is highly susceptible to deformylation, particularly at neutral to slightly acidic pH (6.2–6.6), leading to the formation of the deformyl impurity. The reaction proceeds via nucleophilic attack on the formyl group, resulting in the release of formic acid and the generation of a guanylurea derivative.
Table 1: Key Structural Features of Decitabine and Its Deformyl Impurity
| Property | Decitabine | Deformyl Impurity |
|---|---|---|
| Molecular Formula | C₈H₁₂N₄O₄ | C₇H₁₄N₄O₄ |
| Molecular Weight | 228.21 g/mol | 218.21 g/mol |
| Key Functional Groups | Triazine ring, deoxyribose | Guanylurea, deoxyribose |
| Stability in Water | Unstable (t₁/₂ = 15–25 min) | Stable |
| Primary Formation Route | N/A | Hydrolytic deformylation |
Hydrolytic deformylation dominates under physiological conditions. Studies using NMR and mass spectrometry have identified a multi-step pathway:
Oxidative pathways, while less prevalent, involve reactive oxygen species attacking the formyl group, though such mechanisms are secondary under standard formulation conditions.
Kinetic Parameters of Decitabine Degradation
Neutral pH (6.2–6.6) optimizes deformylation, as demonstrated in formulation studies where impurity levels reached 2.5–3.8% within 24 hours. Acidic conditions (pH <5) stabilize Decitabine by protonating the triazine ring, while alkaline environments (pH >8) promote rapid degradation.
Elevated temperatures exponentially increase decomposition rates. At 50°C, the half-life of Decitabine decreases to <10 minutes, with deformyl impurity constituting >40% of degradation products.
Aqueous solutions are primary drivers of impurity formation. Comparative studies show that non-aqueous formulations reduce deformyl impurity levels by 70–80%, though complete elimination remains challenging due to residual moisture.
Table 2: Impurity Levels in Decitabine Formulations Under Varied Conditions
| Condition | Deformyl Impurity (%) | Open-Ring Impurity (%) |
|---|---|---|
| Aqueous, pH 6.5, 25°C | 3.8 ± 0.2 | 1.2 ± 0.1 |
| Aqueous, pH 7.4, 37°C | 5.1 ± 0.3 | 2.4 ± 0.2 |
| Non-aqueous, 25°C | 0.9 ± 0.1 | 0.3 ± 0.05 |
Metal ions (e.g., Mg²⁺, Ca²⁺) and phosphate buffers accelerate decomposition by stabilizing transition states during hydrolytic deformylation. Conversely, lyophilization and inert atmospheres (N₂) suppress impurity generation by limiting water availability.
The chromatographic separation of decitabine deformyl impurity requires sophisticated analytical approaches to achieve adequate resolution from the parent compound and other related degradation products [1]. Reverse-phase high-performance liquid chromatography has emerged as the predominant technique for the analysis of decitabine and its impurities, with C18 stationary phases demonstrating superior retention and selectivity characteristics [2] [3].
The chemical instability of decitabine in aqueous solutions necessitates specialized mobile phase compositions to maintain analytical integrity during chromatographic analysis [1]. Research has demonstrated that the degradation products of decitabine result from hydrolytic opening of the triazine ring, deformylation, and anomerization processes [1]. The deformyl impurity, specifically identified as 1-beta-D-2'-deoxyribofuranosyl-3-guanylurea, represents a critical degradation product formed through the irreversible loss of formic acid following hydrolytic ring-opening [1].
Optimal chromatographic conditions for decitabine deformyl impurity separation typically employ gradient elution systems utilizing phosphate buffer solutions and organic modifiers [2] [4]. Studies have reported successful separation using Inertsil ODS 3V columns with dimensions of 250×4.6 mm and 5 micrometers particle size, achieving resolution through gradient programs incorporating ammonium acetate buffer and acetonitrile-water mixtures [2]. The retention behavior of the deformyl impurity differs significantly from the parent compound due to structural modifications resulting from the loss of the formyl group [1].
The development of stability-indicating chromatographic methods for decitabine deformyl impurity requires careful consideration of mobile phase composition to prevent further degradation during analysis [3] [5]. Ammonium acetate buffer systems at controlled pH levels have demonstrated effectiveness in maintaining compound stability while providing adequate peak resolution [2] [3]. Research indicates that mobile phase pH adjustment to neutral conditions helps preserve the integrity of both the parent compound and its degradation products during chromatographic separation [3].
Gradient elution profiles have proven essential for achieving complete separation of decitabine from its multiple degradation products, including the deformyl impurity [2] [4]. Typical gradient programs initiate with high aqueous content and progress to increased organic modifier concentrations, allowing for sequential elution of compounds with varying polarities [4]. The deformyl impurity typically exhibits different retention characteristics compared to the parent compound due to the structural changes associated with formic acid loss [1].
The selection of appropriate stationary phases is crucial for achieving optimal separation of decitabine deformyl impurity from other related compounds [6] [4]. C18 reversed-phase columns have demonstrated superior performance for nucleoside analog separations, with various commercial columns including Zorbax, Luna, and Inertsil phases showing effectiveness in different analytical applications [4] [5]. Column dimensions of 250 mm length with 4.6 mm internal diameter and 5 micrometer particle size represent standard configurations for these analyses [2] [5].
Temperature control during chromatographic analysis plays a significant role in maintaining consistent retention times and peak shapes for decitabine and its degradation products [7] [5]. Studies have reported optimal column temperatures ranging from 25 to 30 degrees Celsius for achieving reproducible separations [7]. The thermal sensitivity of decitabine compounds necessitates careful temperature management to prevent on-column degradation during analysis [1].
Mass spectrometric analysis of decitabine deformyl impurity provides definitive structural confirmation through molecular ion detection and characteristic fragmentation patterns [8] [9]. The deformyl impurity exhibits a molecular weight of 218.21 g/mol, corresponding to the molecular formula C7H14N4O4, representing the loss of the formyl group from the parent decitabine structure [10] [11]. Positive ion electrospray ionization typically produces protonated molecular ions at m/z 219 for the monomeric species [1].
The fragmentation behavior of decitabine deformyl impurity under collision-induced dissociation conditions reveals characteristic product ions that facilitate structural elucidation [1] [8]. Research has demonstrated that the compound undergoes predictable fragmentation pathways involving loss of sugar moieties and base modifications [1]. The formation of dimeric species at m/z 437 has been observed in mass spectrometric analysis, indicating potential intermolecular associations under certain analytical conditions [1].
The coupling of liquid chromatography with mass spectrometry provides enhanced specificity for decitabine deformyl impurity identification and quantification [12] [8]. Quadrupole time-of-flight mass spectrometry has proven particularly effective for accurate mass determination and structural characterization of decitabine degradation products [1]. The integration of chromatographic separation with mass spectrometric detection enables the resolution of isomeric compounds that may co-elute under standard ultraviolet detection conditions [1].
Selected reaction monitoring modes have been developed for targeted analysis of decitabine deformyl impurity, utilizing specific precursor-to-product ion transitions for enhanced selectivity [12] [8]. Research has established optimal collision energies and cone voltages for maximizing sensitivity while maintaining structural specificity [12]. The use of stable isotope internal standards enhances quantitative accuracy and compensates for matrix effects during analysis [1].
Tandem mass spectrometry techniques provide comprehensive structural information for decitabine deformyl impurity through multi-stage fragmentation analysis [8] [9]. The compound exhibits characteristic neutral losses corresponding to sugar fragments and base modifications that confirm the proposed structure [1]. Multiple reaction monitoring approaches have been developed to track specific fragmentation pathways unique to the deformyl impurity [12].
High-resolution mass spectrometry enables accurate mass measurements that distinguish the deformyl impurity from other isomeric degradation products [1] [9]. The mass accuracy requirements for pharmaceutical impurity analysis typically demand sub-ppm precision to ensure reliable identification [9]. Fragmentation studies have revealed that the deformyl impurity undergoes predictable cleavage patterns involving the sugar-base glycosidic bond and modifications within the triazine ring system [1].
The validation of analytical methods for decitabine deformyl impurity must demonstrate specificity according to ICH Q2(R1) guidelines, ensuring the method can distinguish the target impurity from the parent compound and other related substances [13] [14]. Specificity studies require comprehensive forced degradation experiments under various stress conditions including acidic, alkaline, oxidative, thermal, and photolytic environments [3] [13]. Research has shown that decitabine exhibits varying degrees of degradation under different stress conditions, with oxidative conditions producing the highest levels of degradation products [3].
Peak purity assessment using photodiode array detection or mass spectrometric analysis provides confirmation that chromatographic peaks represent single components without co-eluting interferences [13] [15]. The resolution between the deformyl impurity and adjacent peaks must meet acceptance criteria of not less than 1.0 to ensure adequate separation [13] [14]. Forced degradation studies have demonstrated that the deformyl impurity represents a significant degradation pathway, particularly under alkaline conditions where ring-opening and deformylation occur readily [1] [3].
The establishment of linearity for decitabine deformyl impurity analysis requires evaluation across the expected analytical range, typically from the reporting threshold to 120% of the specification limit [13] [16]. ICH Q2(R1) guidelines mandate the use of a minimum of five concentration levels across the analytical range, with correlation coefficients exceeding 0.999 for acceptable linearity [13] [17]. Studies have reported successful linearity validation for decitabine impurities across concentration ranges from 0.5 to 10 parts per million [2] [18].
The analytical range for impurity methods must encompass the reporting threshold, identification threshold, and qualification threshold as defined by ICH Q3B guidelines [13] [16]. For decitabine deformyl impurity, the reporting threshold typically corresponds to 0.1% of the drug substance concentration, requiring sensitive analytical methods capable of detecting low-level impurities [13] [14]. Regression analysis of calibration curves must demonstrate acceptable linearity parameters including y-intercept, slope, and residual sum of squares [13] [17].
Accuracy assessment for decitabine deformyl impurity analysis involves recovery studies using spiked samples at multiple concentration levels across the analytical range [13] [14]. ICH Q2(R1) guidelines require accuracy evaluation at a minimum of three concentration levels, with six determinations at each level [13] [17]. Recovery studies for pharmaceutical impurities typically target 90-110% recovery across the specified range [14] [16].
Precision evaluation encompasses repeatability, intermediate precision, and reproducibility assessments under defined analytical conditions [13] [17]. Repeatability studies involve multiple injections of identical sample preparations analyzed under consistent conditions, with relative standard deviation limits typically not exceeding 2.0% for impurity methods [19] [17]. Intermediate precision incorporates variations in analysts, days, and equipment to assess method robustness under normal analytical conditions [13] [17].
The determination of detection and quantitation limits for decitabine deformyl impurity follows ICH Q2(R1) methodologies based on signal-to-noise ratios or statistical approaches using calibration curve parameters [13] [15]. The limit of detection represents the lowest concentration that can be reliably distinguished from background noise, typically established at a signal-to-noise ratio of 3:1 [13] [16]. Research has reported detection limits for decitabine impurities in the range of 1-2 micrograms per milliliter [3] [12].
The limit of quantitation corresponds to the lowest concentration that can be quantitatively determined with acceptable accuracy and precision, typically established at a signal-to-noise ratio of 10:1 [13] [15]. Validation studies must demonstrate that the limit of quantitation meets the requirements for impurity reporting thresholds as specified in regulatory guidelines [13] [14]. For decitabine deformyl impurity, quantitation limits typically range from 5-6 micrograms per milliliter, providing adequate sensitivity for routine pharmaceutical analysis [3] [19].
| Validation Parameter | Acceptance Criteria | Typical Results for Decitabine Methods |
|---|---|---|
| Specificity | Resolution ≥ 1.0 | 1.2-2.5 reported [2] [4] |
| Linearity (r²) | ≥ 0.999 | 0.9994-0.9999 [3] [18] |
| Accuracy (% Recovery) | 90-110% | 98.1-102.0% [4] [19] |
| Precision (% RSD) | ≤ 2.0% | 0.98-1.22% [19] [17] |
| Detection Limit | S/N ≥ 3:1 | 1.92 μg/mL [3] |
| Quantitation Limit | S/N ≥ 10:1 | 5.82 μg/mL [3] |
Robustness evaluation assesses the analytical method's ability to remain unaffected by small deliberate variations in analytical parameters [13] [15]. Critical parameters for decitabine deformyl impurity analysis include mobile phase composition, flow rate, column temperature, and detection wavelength [3] [19]. Studies have demonstrated acceptable robustness when varying mobile phase composition by ±10%, flow rate by ±0.1 mL/min, and column temperature by ±5°C [3] [19].
The ICH Q3A and Q3B guidelines establish fundamental thresholds for impurity control in new drug substances and drug products respectively. For Decitabine Deformyl Impurity (molecular formula C7H14N4O4, molecular weight 218.21 g/mol), these thresholds determine the regulatory requirements based on the maximum daily dose of the parent compound [4] [5].
ICH Q3A(R2) establishes dose-dependent thresholds that apply to Decitabine Deformyl Impurity when present in drug substances [6] [7]. The thresholds are structured around three key levels: reporting, identification, and qualification thresholds.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤2 g | 0.05% | 0.10% | 0.15% |
| >2 g | 0.03% | 0.05% | 0.05% |
The reporting threshold establishes the level above which impurities must be reported in analytical procedures [8]. For most pharmaceutical applications involving Decitabine, which typically falls under the ≤2 g category, Decitabine Deformyl Impurity would require reporting at levels above 0.05% [6].
The identification threshold requires structural elucidation of the impurity when levels exceed 0.10% for doses ≤2 g [7]. Given that Decitabine Deformyl Impurity has been characterized as N-(Aminoiminomethyl)-N'-(2-deoxy-β-D-erythro-pentofuranosyl)urea, this threshold has been met for regulatory purposes [4] [5].
The qualification threshold of 0.15% represents the level above which safety evaluation is required [6] [8]. This threshold applies to Decitabine Deformyl Impurity unless specific safety concerns warrant lower limits [9].
ICH Q3B(R2) addresses degradation products in drug products, including potential formation of Decitabine Deformyl Impurity during storage or manufacturing [10] [11]. The thresholds are expressed in both percentage and Total Daily Intake (TDI) terms.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| <1 mg | 1.0% | 1.0% or 5 μg TDI (whichever is lower) | 1.0% or 50 μg TDI (whichever is lower) |
| 1 mg - 10 mg | 0.5% | 0.5% or 20 μg TDI (whichever is lower) | 0.5% or 200 μg TDI (whichever is lower) |
| >10 mg - 2 g | 0.2% | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| >2 g | 0.1% | 0.1% | 0.1% |
For Decitabine products, which typically fall in the >10 mg - 2 g range, Decitabine Deformyl Impurity would be subject to a 0.2% reporting threshold and qualification threshold, unless TDI calculations result in lower limits [10].
Decitabine Deformyl Impurity requires evaluation under ICH M7(R2) guidelines for potential genotoxic properties [1] [12]. The ICH M7 framework classifies impurities into five categories based on their mutagenic potential and available data.
| Class | Description | Action Required |
|---|---|---|
| Class 1 | Known mutagenic carcinogens | Control below TTC or with compound-specific limit |
| Class 2 | Known mutagens with unknown carcinogenic potential | Control below TTC or with compound-specific limit |
| Class 3 | Structural alerts with unknown mutagenic potential | Conduct bacterial mutagenicity assay |
| Class 4 | Structural alerts with sufficient experimental evidence of non-mutagenic potential | Treated as non-mutagenic impurity |
| Class 5 | No structural alerts or alerting structure with sufficient evidence of non-mutagenic potential | Treated as non-mutagenic impurity |
The Threshold of Toxicological Concern (TTC) values apply when Decitabine Deformyl Impurity is classified as potentially genotoxic [13] [14]:
| Exposure Duration | TTC Value (μg/day) | Theoretical Cancer Risk |
|---|---|---|
| ≤1 month | 120 | 1 in 100,000 |
| >1 month to 12 months | 20 | 1 in 100,000 |
| >12 months (lifetime) | 1.5 | 1 in 100,000 |
For lifetime exposure scenarios, which apply to most chronic treatments with Decitabine, the TTC limit of 1.5 μg/day provides the most restrictive control level if genotoxic potential is confirmed [13] [15].
Current harmonization efforts focus on emerging areas such as elemental impurities (ICH Q3D) and advanced control strategies [25] [23]. These initiatives may impact future requirements for Decitabine Deformyl Impurity, particularly regarding lifecycle management and post-approval changes [25].
The Pharmacopoeial Discussion Group (PDG) continues working toward harmonized analytical procedures and acceptance criteria that could directly impact Decitabine Deformyl Impurity testing requirements [22]. This ongoing work aims to eliminate regional differences in compendial standards while maintaining scientific rigor and patient safety [23].
Risk-based approaches to impurity control are being harmonized to provide greater flexibility while maintaining safety standards [23]. These approaches may allow for more targeted control strategies for Decitabine Deformyl Impurity based on actual risk assessment rather than purely threshold-driven requirements [26].